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Formamide,N-ethyl-N-2-pyridinyl-

Cat. No.: B13832261
M. Wt: 150.18 g/mol
InChI Key: HTFYBSVORKVXEV-UHFFFAOYSA-N
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Description

Overview of Formamide (B127407) Functionality in Synthetic Chemistry

Formamide (CH₃NO) and its N-substituted derivatives are versatile compounds in organic synthesis. nist.gov The formamide group, characterized by a carbonyl group bonded to a nitrogen atom, is the simplest amide. These compounds are notable for their high polarity and ability to act as excellent solvents for a variety of substances, including ionic compounds and polymers. nist.govgoogle.com

Beyond their role as solvents, formamides are crucial reagents and intermediates. They are fundamental in formylation reactions, which involve the introduction of a formyl group (-CHO) into a molecule. nih.gov For instance, N-substituted formamides can be used to formylate Grignard reagents to produce aldehydes. A well-known application is in the Leuckart reaction, a method for the reductive amination of ketones and aldehydes, where formamide or its derivatives serve as both the nitrogen source and the reducing agent. wikipedia.orglibretexts.org Furthermore, N-substituted formamides are precursors for the synthesis of isonitriles through dehydration reactions. sigmaaldrich.com

The reactivity of the formamide group can be influenced by the substituents on the nitrogen atom. For example, the presence of an aryl or heteroaryl group, such as a pyridinyl group, can modulate the electronic properties and reactivity of the formamide moiety.

Significance of Pyridine-Containing Scaffolds in Molecular Design

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and drug design. rsc.org Its structure is present in a vast number of FDA-approved drugs and biologically active compounds. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity to the molecule, which can enhance solubility and bioavailability.

The versatility of the pyridine scaffold stems from its ability to be readily substituted at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the development of pyridine derivatives with a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a pyridine ring into a molecular structure is a common strategy to improve pharmacological profiles and discover new lead compounds. rsc.org

Contextualizing N-ethyl-N-2-pyridinylformamide within Amide Chemistry

Formamide, N-ethyl-N-2-pyridinyl- is a tertiary amide that integrates the key features of both a formamide and a pyridine ring. Its structure consists of a formyl group attached to a nitrogen atom, which is, in turn, bonded to both an ethyl group and a pyridin-2-yl group. This specific arrangement places it within the family of N-pyridylformamides.

While specific research on N-ethyl-N-2-pyridinylformamide is not extensively documented in publicly available literature, its chemical behavior can be inferred from closely related analogues, such as N-methyl-N-(2-pyridyl)formamide. This methyl analogue is known as a useful formylating agent. sigmaaldrich.com The presence of the pyridyl nitrogen is thought to play a crucial role in its reactivity, potentially forming a six-membered chelate during reactions with organometallic reagents like Grignard reagents, which protects the resulting aldehyde from further reaction.

The substitution of the methyl group in N-methyl-N-(2-pyridyl)formamide with an ethyl group in the target compound is expected to introduce subtle changes in its physical and chemical properties. These may include slight alterations in steric hindrance around the nitrogen atom, as well as minor differences in solubility and boiling point. The fundamental reactivity as a formylating agent, however, is likely to be retained.

Below is a table comparing the properties of related N-substituted formamides.

PropertyN-MethylformamideN-EthylformamideN-Methyl-N-(2-pyridyl)formamide
CAS Number 123-39-7627-45-267242-59-5
Molecular Formula C₂H₅NOC₃H₇NOC₇H₈N₂O
Molecular Weight 59.07 g/mol 73.09 g/mol 136.15 g/mol
Boiling Point 197-199 °C202-204 °C sigmaaldrich.com71-72 °C / 0.05 mmHg sigmaaldrich.com
Density 1.00 g/mL at 20 °C0.950 g/mL at 20 °C sigmaaldrich.com1.137 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.432n20/D 1.432 sigmaaldrich.comn20/D 1.566 sigmaaldrich.com
Synonyms N-MethylmethanamideN-Formylethylamine sigmaaldrich.com2-(N-Formyl-N-methylamino)pyridine, Meyer's Reagent

This table presents data for related compounds to provide context for N-ethyl-N-2-pyridinylformamide.

Historical Perspective and Evolution of Research on Related N-Pyridylformamides

The study of N-pyridylformamides is intrinsically linked to the broader history of amine formylation and the synthesis of heterocyclic compounds. Early methods for the formylation of amines, dating back decades, often involved reagents like formic acid or its esters. nih.gov The synthesis of N-formyl derivatives of 2-aminopyridine (B139424), for example, could be achieved by reacting 2-aminopyridine with phenyl formate (B1220265).

A significant development in the synthesis of related compounds was the application and refinement of the Leuckart reaction, first reported by Rudolf Leuckart in the late 19th century. wikipedia.org This reaction traditionally uses ammonium (B1175870) formate or formamide to convert ketones and aldehydes to amines. wikipedia.org Research has shown that this reaction can be applied to acetylpyridines, which are close analogs of acetophenones, to produce N-pyridylethylformamides. digitellinc.com For instance, the reaction of 2-acetylpyridine (B122185) with N-methylformamide has been used to synthesize N-methyl-N-[1-(2-pyridyl)ethyl]formamide. digitellinc.com This work highlighted that the electron-withdrawing nature of the pyridine ring can accelerate the reaction compared to substituted acetophenones. digitellinc.com

More recent synthetic methods have focused on achieving selective formylation. For example, specific ortho-formylation of 2-aminopyridines has been accomplished through the rearrangement of azasulphonium salts. Additionally, methods for synthesizing 2-aminopyridines from pyridine N-oxides have been developed, which can involve the formation of an N-formylaminopyridine intermediate. nih.gov These evolving synthetic strategies demonstrate the ongoing interest in creating and modifying pyridinyl-containing amide structures for various chemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B13832261 Formamide,N-ethyl-N-2-pyridinyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-ethyl-N-pyridin-2-ylformamide

InChI

InChI=1S/C8H10N2O/c1-2-10(7-11)8-5-3-4-6-9-8/h3-7H,2H2,1H3

InChI Key

HTFYBSVORKVXEV-UHFFFAOYSA-N

Canonical SMILES

CCN(C=O)C1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for Formamide, N Ethyl N 2 Pyridinyl

Direct N-Formylation Approaches

Direct N-formylation represents a primary strategy for the synthesis of Formamide (B127407), N-ethyl-N-2-pyridinyl-. This involves the introduction of a formyl group directly onto the nitrogen atom of N-ethyl-2-aminopyridine. These methods can be broadly categorized into catalyst-free protocols and catalyzed reactions, with further variations based on the formylating agent and reaction conditions.

Formylation of N-ethyl-2-aminopyridine with Formic Acid Derivatives

Formic acid and its derivatives are common and cost-effective formylating agents for the N-formylation of amines. tandfonline.comtandfonline.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formic acid derivative, leading to the formation of an intermediate that subsequently eliminates a molecule of water or alcohol to yield the final formamide product. tandfonline.comresearchgate.net

Formamide, N-ethyl-N-2-pyridinyl- can be synthesized under catalyst- and solvent-free conditions. These methods are environmentally benign and economically viable. tandfonline.comtandfonline.com In a typical procedure, N-ethyl-2-aminopyridine is heated with a formic acid derivative. tandfonline.comnih.gov

One study demonstrated the N-formylation of various aromatic and aliphatic amines by heating the amine with formic acid at 80°C without a catalyst. nih.gov While this study did not specifically include N-ethyl-2-aminopyridine, it showed that primary aromatic amines could be formylated in good to excellent yields. nih.gov Another report detailed a solvent-free method using formic acid or ethyl formate (B1220265) at 60°C. tandfonline.comtandfonline.com However, for heterocyclic amines like 2-aminopyridine (B139424), the reaction was noted to be sluggish, requiring 24-48 hours to achieve a moderate yield. tandfonline.comtandfonline.com

The general experimental procedure for such catalyst-free formylations involves mixing the amine with the formylating agent in a sealed vessel and heating. tandfonline.com After the reaction is complete, the mixture is typically diluted with a solvent like dichloromethane (B109758) or ethyl acetate, washed with water and a saturated sodium bicarbonate solution, and then dried over anhydrous sodium sulfate. tandfonline.com

Table 1: Catalyst-Free N-Formylation of Amines

AmineFormylating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineFormic Acid601.596 tandfonline.com
AnilineEthyl Formate60683 tandfonline.com
2-AminopyridineFormic Acid6024-48Moderate tandfonline.comtandfonline.com

This table is representative of general findings for catalyst-free N-formylation and includes data for similar amines to provide context.

To improve the efficiency of the N-formylation of less reactive amines like N-ethyl-2-aminopyridine, various catalysts have been employed. These catalysts can activate the formylating agent, making it more susceptible to nucleophilic attack.

Thiamine (B1217682) Hydrochloride (Vitamin B1) has been used as a catalyst for the N-formylation of aromatic and aliphatic amines with formic acid under solvent-free conditions. nih.gov This method provides high yields (88-96%) of the corresponding formamides. nih.gov The proposed mechanism suggests that thiamine hydrochloride activates the formic acid through hydrogen bonding, facilitating the nucleophilic attack by the amine. nih.gov

Metal Catalysis has also been extensively explored for N-formylation reactions. rsc.org

Zinc Oxide (ZnO) , a Lewis acid catalyst, has been shown to be effective for the solvent-free formylation of aromatic, primary, and secondary amines with formic acid at 70°C. nih.gov

Nickel(II) complexes , such as [Ni(quin)2], can catalyze the N-formylation of a broad range of amines using N,N-dimethylformamide (DMF) as the formylating agent in the presence of imidazole (B134444) as a base. organic-chemistry.org This protocol is effective for aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org

Iron(II) complexes with amino-pyridine ligands have been synthesized and used in catalysis, indicating the potential for metal-based catalysts tailored to pyridine-containing substrates. nsf.gov

Sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3 nanocrystallites acts as a Brønsted acid catalyst for the formylation of various amines with formic acid at room temperature. nih.gov

Silica-supported perchloric acid (HClO4-SiO2) has also been reported as a reusable catalyst for N-formylation. nih.gov

The choice of solvent, or the absence thereof, significantly impacts the N-formylation reaction.

Solvent-Free Conditions are often preferred due to their environmental and economic advantages. tandfonline.comtandfonline.com These reactions are typically conducted by heating the neat mixture of the amine and the formylating agent, sometimes in the presence of a catalyst. tandfonline.comtandfonline.comorganic-chemistry.org This approach simplifies the workup procedure as the removal of a solvent is not required. tandfonline.com

Solvents , when used, can influence the reaction rate and selectivity. For instance, in the catalyst-free N-formylation of amines using carbon dioxide and a hydrosilane, the solvent was found to play a crucial role in promoting the interaction between the reactants. rsc.org In some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) have been observed to enhance the yield of N-formylation reactions. nih.govscispace.com However, the use of solvents like polyethylene (B3416737) glycol-400 (PEG-400) can make the workup more tedious and may not be suitable for all types of amines. tandfonline.com

Utilization of Activated Formylating Agents

Besides formic acid, more reactive formylating agents can be used to achieve N-formylation, often under milder conditions.

Ethyl formate is a commonly used formylating agent for the synthesis of formamides. tandfonline.comresearchgate.net The reaction with an amine typically involves heating, and it can be performed with or without a catalyst. tandfonline.comresearchgate.net

In a catalyst- and solvent-free approach, N-ethyl-2-aminopyridine can be reacted with ethyl formate. tandfonline.comtandfonline.com Generally, reactions using ethyl formate require longer reaction times compared to those using formic acid to achieve comparable yields. tandfonline.comresearchgate.net For example, one general procedure for the synthesis of formamides involves mixing the amine with three equivalents of ethyl formate and stirring at 60°C until the reaction is complete. researchgate.net

The reactivity of ethyl formate is lower than that of formic acid. tandfonline.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of ethyl formate, followed by the elimination of ethanol (B145695) to yield the formamide. tandfonline.comresearchgate.net

Table 2: Comparison of Formic Acid and Ethyl Formate as Formylating Agents for Aniline

Formylating AgentMolar Ratio (Agent:Amine)Temperature (°C)Reaction Time (h)Yield (%)Reference
Formic Acid1.2:1601.596 tandfonline.com
Ethyl Formate3:160683 tandfonline.com

This table illustrates the difference in reactivity between formic acid and ethyl formate under specific catalyst-free conditions.

Application of Other Activated Formate Esters

The synthesis of N-substituted formamides can be effectively achieved through the use of activated formate esters. Ethyl formate, a readily available and cost-effective reagent, serves as a practical formylating agent for both primary and secondary amines. This method often proceeds under catalyst- and solvent-free conditions, presenting an efficient and environmentally conscious alternative to other synthetic routes. researchgate.net

The reaction typically involves heating the amine with an excess of ethyl formate. For instance, various primary and secondary aliphatic and aromatic amines have been successfully formylated using this approach. researchgate.net While direct studies on N-ethyl-N-2-pyridinylamine are not extensively detailed, the general applicability of this method suggests its potential for the formylation of this specific secondary amine. The reaction of N-ethyl-N-2-pyridinylamine with ethyl formate would be expected to yield Formamide, N-ethyl-N-2-pyridinyl- with good efficiency, particularly when driven to completion by removing the ethanol byproduct.

A study highlighted the effectiveness of ethyl formate in formylating a range of amines, with yields often exceeding 90% for aromatic amines and reaching high percentages for aliphatic amines as well. researchgate.net

Table 1: Formylation of Various Amines using Ethyl Formate

Amine SubstrateProductYield (%)
AnilineN-Phenylformamide89
p-ToluidineN-(p-Tolyl)formamide83
BenzylamineN-Benzylformamide93
n-HexylamineN-Hexylformamide94
DibutylamineN,N-Dibutylformamide92
DiphenylamineN,N-Diphenylformamide85

This table is based on data from a study on the formylation of amines using ethyl formate under solvent-free conditions. researchgate.net

Amine-Formic Acid Condensation Pathways

A classic and straightforward method for the synthesis of formamides is the direct condensation of an amine with formic acid. nih.gov This dehydration reaction is typically carried out by refluxing the amine and formic acid in a solvent like toluene (B28343), often with a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the product. nih.gov

This pathway is tolerant of a wide array of functional groups, including nitro, halogen, ester, and ketone moieties on aromatic amines. nih.gov For the synthesis of Formamide, N-ethyl-N-2-pyridinyl-, this would involve the direct reaction of N-ethyl-N-2-pyridinylamine with formic acid. The reaction can also be performed under solvent-free conditions by heating the amine and formic acid together. nih.gov Research has shown that this method provides good to excellent yields for both aromatic and aliphatic amines, although yields for aliphatic amines can sometimes be lower than for their aromatic counterparts. nih.gov

In some variations, the reaction is facilitated by additives. For example, the use of polyethylene glycol as a medium at room temperature has been reported for the formylation of anilines. nih.gov Another approach involves the in-situ generation of a catalyst, such as HI from the reaction of I₂ with formic acid, to protonate the formic acid and enhance its reactivity towards the amine. nih.gov

Convergent Synthesis Strategies

Convergent synthesis strategies for Formamide, N-ethyl-N-2-pyridinyl- involve the initial preparation of the key intermediate, N-ethyl-N-2-pyridinylamine, followed by its formylation. This approach allows for greater flexibility and control over the synthesis of the final product.

Formation of the Pyridinyl-Ethyl Amine Moiety

The synthesis of the N-ethyl-N-2-pyridinylamine core can be accomplished through several distinct synthetic routes, starting from readily available pyridine (B92270) derivatives.

Derivatization of 2-Aminopyridine

2-Aminopyridine is a versatile starting material for the synthesis of N-substituted 2-aminopyridines. rsc.orgnih.govsemanticscholar.org One common strategy is the N-alkylation of 2-aminopyridine. For the synthesis of N-ethyl-N-2-pyridinylamine, this would involve the reaction of 2-aminopyridine with an ethylating agent, such as ethyl iodide or ethyl bromide. However, controlling the degree of alkylation to prevent the formation of the diethyl derivative and the pyridinium (B92312) salt can be challenging.

A more controlled approach involves the acylation of 2-aminopyridine followed by reduction. For instance, 2-aminopyridine can be reacted with acetyl chloride or acetic anhydride (B1165640) to form N-(pyridin-2-yl)acetamide. Subsequent reduction of the amide carbonyl group, for example with lithium aluminum hydride (LiAlH₄), would yield N-ethyl-N-2-pyridinylamine.

Alternative derivatizations include reacting 2-aminopyridine with ethyl chloroacetate (B1199739) to form ethyl 2-(pyridin-2-ylamino)acetate, which can then be further modified. researchgate.net Multicomponent reactions involving enaminones and primary amines also provide a pathway to substituted 2-aminopyridines. semanticscholar.org

Reductive Amination Routes

Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.orglibretexts.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

To synthesize N-ethyl-N-2-pyridinylamine, two primary reductive amination pathways are feasible:

Reaction of 2-aminopyridine with acetaldehyde (B116499): In this route, 2-aminopyridine is reacted with acetaldehyde to form an N-(pyridin-2-yl)ethanimine intermediate. This imine is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation, to yield N-ethyl-N-2-pyridinylamine. organic-chemistry.orgyoutube.com Sodium cyanoborohydride is often preferred due to its selectivity in reducing the imine in the presence of the aldehyde. libretexts.org

Reaction of pyridine-2-carbaldehyde with ethylamine (B1201723): Alternatively, pyridine-2-carbaldehyde can be reacted with ethylamine to form the corresponding imine. Subsequent reduction with a reducing agent like sodium borohydride or via catalytic hydrogenation would produce the target N-ethyl-N-2-pyridinylamine. youtube.com

The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org

Table 2: Common Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄)A mild and common reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines over carbonyls, allowing for one-pot reactions. libretexts.org
Sodium Triacetoxyborohydride (STAB)A mild and effective reagent, often used for a wide range of substrates.
Catalytic Hydrogenation (e.g., H₂/Pd-C)An effective method, though it may affect other reducible functional groups. youtube.com
α-Picoline-boraneCan be used in various solvents, including water, and under neat conditions. organic-chemistry.org
Cross-Coupling Reactions involving 2-Halogenopyridines

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-N bonds. These methods are particularly useful for constructing N-aryl and N-heteroaryl amines. The synthesis of N-ethyl-N-2-pyridinylamine can be achieved by coupling a 2-halopyridine (such as 2-chloropyridine (B119429) or 2-bromopyridine) with ethylamine. researchgate.netrsc.org

These reactions are typically catalyzed by transition metals, most commonly palladium, but also nickel and copper complexes. researchgate.netrsc.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction. For example, palladium catalysts with specialized phosphine (B1218219) ligands are often employed.

While direct cross-coupling of simple alkylamines like ethylamine with 2-halopyridines can be challenging due to potential side reactions, advancements in catalyst systems have made these transformations more feasible. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-N bonds. nih.gov

Table 3: Components of a Typical Cross-Coupling Reaction for N-Arylation

ComponentExample(s)Role in Reaction
Halopyridine2-Bromopyridine (B144113), 2-ChloropyridineElectrophilic coupling partner.
AmineEthylamineNucleophilic coupling partner.
CatalystPd₂(dba)₃, NiBr₂(dme)Facilitates the oxidative addition and reductive elimination steps. nih.govrsc.org
LigandXantphos, 1,10-PhenanthrolineStabilizes the metal center and influences reactivity and selectivity. nih.govrsc.org
Baset-BuONa, K₃PO₄Activates the amine and neutralizes the acid produced. nih.govrsc.org
SolventToluene, AcetonitrileProvides the medium for the reaction. nih.govrsc.org

Subsequent Formylation of the N-ethyl-2-pyridinylamine Intermediate

Once the N-ethyl-2-pyridinylamine intermediate is obtained, the final step is the introduction of the formyl group (-CHO) to the secondary amine nitrogen. Several established methods for the N-formylation of secondary amines can be employed.

Common formylating agents include formic acid and its derivatives, such as ethyl formate. The reaction of a secondary amine with formic acid, often heated in a solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus, can effectively yield the corresponding formamide. chemicalbook.com Studies on the formylation of various aromatic and aliphatic amines have shown that this method is practical and often results in excellent yields without the need for anhydrous conditions. rsc.org For instance, the formylation of secondary amines like dibenzylamine (B1670424) with formic acid in toluene under reflux has been reported to proceed to completion. rsc.org

Alternatively, ethyl formate can serve as a cost-effective and efficient formylating agent. Research has demonstrated that heating a secondary amine with ethyl formate, sometimes in the presence of a catalyst, can produce the desired N-formyl derivative. nih.govchem-station.com While the reaction with 2-aminopyridine itself has been reported to be sluggish, providing only moderate yields even after extended reaction times (24-48 hours), the reactivity of the N-ethyl substituted derivative may differ. nih.govchem-station.comgoogle.com Biocatalytic methods using enzymes like lipase (B570770) in conjunction with ethyl formate have also emerged as a mild and efficient strategy for N-formylation. nih.gov

The general mechanism for N-formylation with these reagents involves the nucleophilic attack of the amine on the carbonyl carbon of the formylating agent, followed by the elimination of a leaving group (water from formic acid or ethanol from ethyl formate) to generate the final formamide product. rsc.org

Table 1: Comparison of General Formylation Methods for Secondary Amines

Formylating AgentTypical ConditionsAdvantagesPotential Challenges for N-ethyl-2-pyridinylamine
Formic Acid Toluene, Reflux (Dean-Stark)Practical, no anhydrous conditions needed, often high yields. chemicalbook.comrsc.orgPotential for side reactions if not optimized.
Ethyl Formate Neat or with catalyst, HeatCost-effective, efficient. nih.govchem-station.comCan be sluggish with pyridine-containing substrates. nih.govchem-station.comgoogle.com
Biocatalytic (e.g., Lipase) Mild conditionsHigh efficacy, broad substrate scope, environmentally friendly. nih.govEnzyme compatibility and cost may be a factor.

Alternative Synthetic Routes

Beyond the sequential synthesis involving a pre-formed amine intermediate, alternative routes can be considered that construct the final Formamide, N-ethyl-N-2-pyridinyl- molecule through rearrangement or direct amidation reactions.

Rearrangement Reactions

Rearrangement reactions offer elegant pathways to amides from different starting materials. The Beckmann and Chapman rearrangements are two classical examples that could theoretically be adapted for the synthesis of the target formamide.

The Beckmann rearrangement transforms an oxime into an amide, typically under acidic conditions. masterorganicchemistry.comwikipedia.org For the synthesis of Formamide, N-ethyl-N-2-pyridinyl-, a hypothetical route would involve the Beckmann rearrangement of the oxime derived from 2-acetylpyridine (B122185). This rearrangement is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. The rearrangement of 2-acetylpyridine oxime would likely lead to N-(pyridin-2-yl)acetamide. Subsequent N-ethylation of this acetamide (B32628) would be required to obtain the final product. The regioselectivity of the rearrangement is a critical factor, with the migratory aptitude generally being aryl > alkyl. chem-station.com Various reagents, including strong acids like sulfuric acid, as well as milder reagents like tosyl chloride, can catalyze this transformation. wikipedia.org

The Chapman rearrangement involves the thermal conversion of an N-arylbenzimidate to a diarylamide. lew.ronih.gov A potential application to the synthesis of the target compound would involve the rearrangement of an O-(pyridin-2-yl) imidate bearing an N-ethyl group. This would require the initial synthesis of the corresponding imidate. The mechanism is thought to proceed through a masterorganicchemistry.comwikipedia.org-O to N aryl migration. While traditionally a thermal process, catalytic versions have also been developed. The applicability of this rearrangement to N-heterocyclic systems and the specific synthesis of a formamide derivative would require further investigation.

Amidation Reactions with Carboxylic Acid Equivalents

Direct formation of the amide bond can be achieved through amidation reactions. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and palladium-catalyzed carbonylations, are powerful tools for this purpose.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically between an aryl halide and an amine. wikipedia.org A plausible route to Formamide, N-ethyl-N-2-pyridinyl- would involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with N-ethylformamide in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and stoichiometric copper, but modern methods utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. nih.gov

Palladium-catalyzed amidation reactions represent a versatile alternative. These reactions can involve the coupling of an aryl halide or triflate with an amide. For the synthesis of the target compound, this would entail the reaction of a 2-halopyridine with N-ethylformamide, catalyzed by a palladium complex. Another powerful approach is palladium-catalyzed carbonylation, where carbon monoxide is introduced into a molecule. A three-component reaction involving a 2-halopyridine, ethylamine, and a carbon monoxide source (such as N-formylsaccharin or Mo(CO)6) in the presence of a palladium catalyst could potentially construct the desired formamide in a single step. nih.govorganic-chemistry.orgdiva-portal.orgnih.gov These reactions often exhibit high functional group tolerance and can proceed under relatively mild conditions.

Microwave-assisted synthesis has also emerged as a technique to accelerate these types of reactions, often leading to shorter reaction times and improved yields. researchgate.netnih.goveurekaselect.com

Table 2: Overview of Potential Alternative Synthetic Routes

Reaction TypeStarting MaterialsKey Features
Beckmann Rearrangement 2-Acetylpyridine oximeMulti-step process involving rearrangement and subsequent N-alkylation. Regioselectivity is a key consideration. chem-station.commasterorganicchemistry.comwikipedia.org
Chapman Rearrangement O-(2-pyridyl)-N-ethyl-imidateThermal or catalytic rearrangement. Requires synthesis of the imidate precursor. lew.ronih.gov
Ullmann Condensation 2-Halopyridine, N-ethylformamideCopper-catalyzed C-N bond formation. Can require harsh conditions, though milder methods exist. wikipedia.orgnih.gov
Palladium-Catalyzed Amidation 2-Halopyridine, N-ethylformamideVersatile and often proceeds under mild conditions with high functional group tolerance. diva-portal.org
Palladium-Catalyzed Carbonylation 2-Halopyridine, Ethylamine, CO sourceConvergent one-pot synthesis. nih.govorganic-chemistry.orgnih.gov

Chemical Reactivity and Transformation Pathways of Formamide, N Ethyl N 2 Pyridinyl

Reactions of the Formamide (B127407) Group

The formamide group, an amide derived from formic acid, is the site of several key transformations, including hydrolysis, dehydration, reduction, and reactions at the nitrogen atom.

Hydrolysis Reactions and Amidolysis

The hydrolysis of amides is a fundamental reaction that cleaves the amide bond. In the case of Formamide, N-ethyl-N-2-pyridinyl-, this reaction can be catalyzed by either acid or base, yielding ethyl(pyridin-2-yl)amine and formic acid.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to the products. Basic hydrolysis, conversely, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Amidolysis, a related process, involves the reaction of the amide with an amine. This transamidation reaction can be used to synthesize different amides from Formamide, N-ethyl-N-2-pyridinyl-.

Theoretical studies on the hydrolysis of similar amidine-containing compounds suggest a stepwise mechanism. For instance, the hydrolysis of N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine is predicted to proceed through the addition of water to the C=N double bond to form a tetrahedral intermediate. nih.gov A similar initial step can be postulated for the hydrolysis of the formamide group in Formamide, N-ethyl-N-2-pyridinyl-.

Reaction Reagents Products
Acid-catalyzed HydrolysisH₃O⁺Ethyl(pyridin-2-yl)amine, Formic Acid
Base-catalyzed HydrolysisOH⁻Ethyl(pyridin-2-yl)amine, Formate (B1220265)
AmidolysisR₂NHN-ethyl-N-pyridin-2-yl-N',N'-dialkylformamidine

Dehydration Reactions and Cyanide Formation

The dehydration of primary amides is a well-established method for the synthesis of nitriles. While Formamide, N-ethyl-N-2-pyridinyl- is a secondary amide, related reactions can be considered. The dehydration of N-ethylformamide in the presence of phosphorus oxychloride (POCl₃) and pyridine (B92270) is known to produce ethyl isocyanide. vedantu.comdoubtnut.com This reaction proceeds through the formation of an unstable complex which then eliminates HCl and a chloride ion. A similar outcome might be anticipated for Formamide, N-ethyl-N-2-pyridinyl-, potentially leading to the corresponding isocyanide.

Reactant Reagents Major Product
N-ethylformamidePOCl₃, PyridineEthyl isocyanide vedantu.comdoubtnut.com

Reduction of the Amide Functionality

The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of Formamide, N-ethyl-N-2-pyridinyl- would be expected to yield N-ethyl-N-methyl-N-(pyridin-2-yl)amine. This transformation is a valuable synthetic tool for accessing tertiary amines from amides.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the formamide group can, in principle, undergo alkylation or acylation. However, direct N-alkylation of amides can be challenging. In related systems, such as 2-pyridones, N-alkylation is a significant area of research. Methods for the regioselective N-alkylation of 2-pyridones have been developed using various reagents and catalysts, often to overcome competing O-alkylation. nih.govorganic-chemistry.orggoogle.com These strategies could potentially be adapted for the N-alkylation of Formamide, N-ethyl-N-2-pyridinyl-.

N-acylation would introduce a second acyl group on the nitrogen, forming an imide derivative. This reaction typically requires a strong acylating agent and a base.

Reactions Involving the Pyridinyl Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. youtube.com When such reactions do occur, the substitution typically happens at the 3-position. This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized. youtube.com

Theoretical studies on the nitration of pyridine with the nitronium ion (NO₂⁺) support the observation that the reaction is challenging and, when it proceeds, favors the 3-position. rsc.orgresearchgate.net In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org

Reaction Type Typical Reagent Predicted Position of Substitution
NitrationHNO₃/H₂SO₄3-position rsc.orgresearchgate.net
SulfonationFuming H₂SO₄3-position
HalogenationX₂/Lewis Acid3-position

Nucleophilic Attack on the Pyridine Ring

The pyridine ring in Formamide, N-ethyl-N-2-pyridinyl- is inherently electron-poor, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry, though direct functionalization can be challenging due to the ring's electronic nature and the coordinating power of the nitrogen atom. rsc.org

Research into related pyridine systems demonstrates that nucleophilic aromatic substitution is a key transformation pathway. For instance, studies on pentachloropyridine (B147404) have shown that nucleophilic attack from enol-imines derived from N-aryl formamides can occur at the 4-position of the pyridine ring. rsc.org This suggests that under appropriate conditions, the pyridine ring of Formamide, N-ethyl-N-2-pyridinyl- could react with various nucleophiles.

The regioselectivity of such attacks is influenced by several factors, including the nature of the nucleophile and the presence of activating groups on the pyridine ring. Modern strategies often involve the dearomatization of the pyridine ring through nucleophilic addition, which can be facilitated by pre-activating the ring, for example, by forming an N-acylpyridinium salt. nih.gov This activation enhances the electrophilicity of the ring, directing the nucleophilic attack to the C4 or C2 positions. nih.gov

Table 1: Examples of Nucleophilic Substitution Conditions on Pyridine Derivatives

Pyridine Substrate Reagent(s) Conditions Outcome Reference
2-Chloronicotinic acid Aromatic amines, p-toluenesulphonic acid Reflux in water for 24h 2-(Arylamino)nicotinic acid derivatives researchgate.net
Pentachloropyridine Enol-imines from N-aryl formamides Basic conditions, dry CH3CN Substitution at the 4-position rsc.org
N-Acylpyridinium salts 1,1-Diborylalkanes, CuCl, Ph3P, n-BuLi Not specified 1,2-Dihydropyridines nih.gov

Metal Coordination and Ligand Behavior

The structure of Formamide, N-ethyl-N-2-pyridinyl- contains multiple potential donor sites for metal coordination, primarily the nitrogen atom of the pyridine ring and the oxygen atom of the formamide group. Pyridine and its derivatives are ubiquitous ligands in transition metal chemistry, typically binding to metal ions through the nitrogen lone pair. wikipedia.org Pyridine is classified as a weak pi-acceptor ligand. wikipedia.org

Furthermore, pyridyl-containing ligands can act as bridging units, leading to the formation of coordination polymers. In a related example, a dithiocarbamate (B8719985) ligand functionalized with an N-ethyl and a pyridyl group forms a two-dimensional coordination polymer with cadmium(II). nih.gov In this structure, the pyridyl-N atom of the ligand bridges between metal centers, demonstrating the potential for Formamide, N-ethyl-N-2-pyridinyl- to facilitate the self-assembly of higher-dimensional supramolecular architectures. nih.gov The coordination environment is heavily influenced by the steric and electronic properties of both the metal ion and the ligand itself. dennis-wiedemann.de

Table 2: Coordination Behavior of Pyridyl-Containing Ligands

Ligand Type Metal Ion(s) Coordination Mode Resulting Structure Reference
N-[2-(pyridin-2-yl)ethyl]sulfonamides Not specified Potential bidentate Prospective ligands for coordination nih.gov
N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate Cadmium(II) Chelating and Bridging (μ2-κ3) Two-dimensional coordination polymer nih.gov
Tris(pyridyl)ethane-derived N4 ligand Mn, Fe, Co, Ni, Zn, Ru Tetradentate Mononuclear complexes [MCl2L] dennis-wiedemann.de

Derivatization and Functionalization Strategies

The modification of Formamide, N-ethyl-N-2-pyridinyl- can be approached by targeting its distinct structural components: the N-ethyl group, the pyridine ring, and the formamide linkage itself. Such strategies allow for the synthesis of a diverse range of derivatives with tailored properties.

Modifications of the N-ethyl Group

The N-ethyl group offers sites for chemical transformation. While specific studies on Formamide, N-ethyl-N-2-pyridinyl- are not detailed in the reviewed literature, general reactions of N-alkyl amides can be considered. For example, dehydration of N-ethylformamide (a related, simpler amide) in the presence of phosphorus oxychloride (POCl3) and pyridine yields ethyl isocyanide. vedantu.com This transformation involves the elimination of water from the formamide moiety, converting the formyl group and the N-ethyl amine into an isocyanide. It is plausible that the N-ethyl group in the title compound could undergo similar transformations or be subject to oxidation at the ethylenic carbons under appropriate conditions to introduce further functionality.

Introduction of Substituents on the Pyridine Ring

Introducing new substituents to the pyridine ring of Formamide, N-ethyl-N-2-pyridinyl- is a key strategy for modifying its properties. Due to the electron-deficient character of the ring, direct electrophilic substitution is difficult. Therefore, modern synthetic efforts focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.org These methods are crucial for sustainable chemistry as they minimize waste. rsc.org However, challenges remain regarding the control of regioselectivity and overcoming the deactivating effect of the pyridine nitrogen. rsc.org Various catalytic systems have been developed to functionalize pyridine C-H bonds, allowing for the introduction of alkyl, aryl, and other functional groups.

Table 3: Selected C-H Functionalization Approaches for Pyridines

Reaction Type Catalyst/Reagents Position(s) Functionalized Notes Reference
Hydroboration [Ru(p-cymene)P(Cy)3Cl2] C4 (for 3-substituted pyridines) 2-Substituted pyridines did not undergo reaction. nih.gov
Nucleophilic Dearomatization Copper precatalyst, silane C4 Reaction of activated pyridine with an organocopper nucleophile. nih.gov

Synthesis of Related Amides and Carboxamides

The synthesis of related amides and carboxamides often involves the coupling of a pyridine-containing amine with a carboxylic acid or its derivative. For example, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems can be synthesized from 2-aminopyridine (B139424), although the low nucleophilicity of the amino group at the 2-position can lead to low yields under harsh conditions. nih.gov

A common and effective method for amide synthesis is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride in the presence of a base. researchgate.net This method has been successfully used to synthesize various N-substituted amides in good yields. researchgate.net For the synthesis of N-ethyl-N-2-pyridinyl-formamide itself or related carboxamides, a plausible route would involve the reaction of N-ethyl-2-aminopyridine with an appropriate acyl chloride or activated carboxylic acid.

Another relevant synthetic approach is the Leuckart reaction. A rapid version of this reaction has been used to synthesize N-methyl-N-[1-(2-pyridyl)ethyl]formamide from 2-acetylpyridine (B122185) and N-methylformamide, achieving a high yield in a short reaction time. digitellinc.com This suggests that reductive amination pathways are effective for creating such structures.

Table 4: Synthetic Methods for Related Amides and Carboxamides

Product Type Starting Materials Method/Reagents Yield Reference
N-(Pyridine-2-carbonyl)pyridine-2-carboxamide 2-Aminopyridine Harsh conditions (details not specified) < 32% nih.gov
N-prop-2-ynylacrylamide Propargylamine, Acryloyl chloride Schotten-Baumann Method 42% researchgate.net
N-methyl-N-[1-(2-pyridyl)ethyl]formamide 2-Acetylpyridine, N-methylformamide Leuckart Reaction (180-186°C) 85% digitellinc.com

Mechanistic Investigations of Reactions Involving Formamide, N Ethyl N 2 Pyridinyl

Reaction Mechanisms of N-Formylation

The introduction of a formyl group onto the nitrogen atom of 2-(ethylamino)pyridine (B1365222) is a key step in the synthesis of Formamide (B127407), N-ethyl-N-2-pyridinyl-. This transformation can be achieved through various catalytic and non-catalytic methods, each proceeding through distinct mechanistic pathways.

Catalytic N-formylation offers an efficient and often milder alternative to non-catalytic methods. Various catalysts, including organic molecules and metal complexes, have been employed for the formylation of amines.

Thiamine (B1217682) Hydrochloride Catalysis: Thiamine hydrochloride (Vitamin B1) has been reported as an effective catalyst for the N-formylation of amines using formic acid. mdpi.com The proposed catalytic cycle, adapted for the formation of Formamide, N-ethyl-N-2-pyridinyl-, likely involves the initial activation of formic acid by the thiazolium ring of thiamine. The acidic proton of the thiazolium ring protonates the formic acid, making the carbonyl carbon more electrophilic. The lone pair of the nitrogen atom in 2-(ethylamino)pyridine then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of water, regenerated from the catalyst, yields the final product, Formamide, N-ethyl-N-2-pyridinyl-, and regenerates the thiamine catalyst.

Metal Catalysis: Transition metal catalysts, such as those based on gold-palladium (AuPd) nanoparticles or ruthenium complexes, have been shown to effectively catalyze the N-formylation of secondary amines. mdpi.comresearchgate.netnih.gov For instance, bimetallic AuPd-Fe3O4 nanoparticles can catalyze the oxidative N-formylation of secondary amines using methanol (B129727) as the formyl source. researchgate.netnih.gov In a proposed mechanism, methanol is first oxidized on the catalyst surface to generate a reactive formaldehyde (B43269) or methyl formate (B1220265) species. The secondary amine, 2-(ethylamino)pyridine, then reacts with this in-situ generated formylating agent to produce Formamide, N-ethyl-N-2-pyridinyl-. The catalyst facilitates both the oxidation of the C1 source and the subsequent amidation.

Similarly, ruthenium complexes can catalyze the carbonylation of amines using carbon monoxide as the formyl source. mdpi.com While specific studies on Formamide, N-ethyl-N-2-pyridinyl- are limited, the general mechanism involves the coordination of the amine and CO to the metal center, followed by migratory insertion of CO into the metal-nitrogen bond to form a formyl-metal complex. Reductive elimination then yields the formamide product and regenerates the active catalyst.

Table 1: Comparison of Catalytic N-Formylation Methods

Catalyst TypeFormyl SourceGeneral Mechanistic Features
Thiamine HClFormic AcidActivation of formic acid via protonation by the thiazolium ring. mdpi.com
AuPd NanoparticlesMethanolOxidative generation of a reactive formylating agent on the catalyst surface. researchgate.netnih.gov
Ruthenium ComplexesCarbon MonoxideCoordination of amine and CO, migratory insertion, and reductive elimination. mdpi.com

Non-catalytic N-formylation typically requires more forcing conditions but offers the advantage of avoiding catalyst contamination in the final product.

A common non-catalytic method for the formylation of amines involves the use of formic acid, often in combination with a dehydrating agent or under high temperatures. The reaction between 2-(ethylamino)pyridine and formic acid likely proceeds through a direct nucleophilic attack of the secondary amine on the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield Formamide, N-ethyl-N-2-pyridinyl-. The equilibrium can be driven towards the product by removing the water formed during the reaction.

Another relevant non-catalytic pathway is the Leuckart reaction, which has been successfully applied to the synthesis of a similar compound, N-methyl-N-[1-(2-pyridyl)ethyl]formamide. digitellinc.com In a potential adaptation for Formamide, N-ethyl-N-2-pyridinyl-, the reaction would involve heating a mixture of 2-pyridinecarboxaldehyde (B72084) with N-ethylformamide. The mechanism is believed to involve the formation of an intermediate iminium ion from the aldehyde and the amine, which is then reduced by formic acid (or a derivative) present in the reaction mixture.

Mechanisms of Amide Group Transformations

The formamide functionality in Formamide, N-ethyl-N-2-pyridinyl- can undergo various transformations, including dehydration and hydrolysis, which are fundamental reactions in organic synthesis.

The dehydration of N-substituted formamides is a classic method for the synthesis of isocyanides. The reaction of Formamide, N-ethyl-N-2-pyridinyl- with a dehydrating agent like phosphorus oxychloride (POCl3) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) is expected to yield N-ethyl-N-2-pyridinylisocyanide. researchgate.netvedantu.comnih.govnih.gov

The mechanism involves the initial attack of the lone pair of the formyl oxygen atom on the electrophilic phosphorus atom of POCl3. This forms a highly reactive intermediate. A base, typically a tertiary amine, then abstracts the formyl proton. This is followed by the elimination of a dichlorophosphate (B8581778) species and a chloride ion, resulting in the formation of the isocyanide. The pyridine ring is generally not directly involved in this transformation but can influence the basicity of the starting material and the stability of the resulting isocyanide.

The hydrolysis of amides, including Formamide, N-ethyl-N-2-pyridinyl-, can occur under acidic or basic conditions to regenerate the corresponding amine and formic acid. Theoretical studies on the hydrolysis of a similar compound, N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, provide valuable insights into the potential mechanisms. nih.gov

Under aqueous conditions, the hydrolysis can proceed through a direct pathway involving the attack of a water molecule on the carbonyl carbon of the formamide. This leads to a tetrahedral intermediate. The breakdown of this intermediate can then proceed through different pathways, involving proton transfers, to ultimately yield 2-(ethylamino)pyridine and formic acid. The reaction can be catalyzed by water molecules acting as proton shuttles. The presence of the pyridine ring can influence the rate of hydrolysis through its electronic effects on the amide group.

Advanced Spectroscopic and Structural Elucidation of Formamide, N Ethyl N 2 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of Formamide (B127407), N-ethyl-N-2-pyridinyl-. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. In Formamide, N-ethyl-N-2-pyridinyl-, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the ethyl and pyridinyl groups, as well as the formyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the formamide and pyridinyl moieties.

A representative, though not experimentally verified for this specific molecule, assignment would involve a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, arising from spin-spin coupling. The protons on the pyridine (B92270) ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their positions relative to the nitrogen atom and the N-ethylformamide substituent. The formyl proton would typically appear as a singlet at a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for Formamide, N-ethyl-N-2-pyridinyl-

Proton Predicted Chemical Shift (ppm) Multiplicity
Ethyl-CH₃ 1.1 - 1.3 Triplet
Ethyl-CH₂ 3.4 - 3.6 Quartet
Pyridinyl-H (various) 7.0 - 8.5 Multiplet
Formyl-H 8.0 - 8.2 Singlet

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in Formamide, N-ethyl-N-2-pyridinyl- gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the formamide group is typically observed at a downfield chemical shift, often in the range of 160-170 ppm. The carbons of the pyridine ring appear in the aromatic region, while the aliphatic carbons of the ethyl group are found at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Formamide, N-ethyl-N-2-pyridinyl-

Carbon Predicted Chemical Shift (ppm)
Ethyl-CH₃ 13 - 15
Ethyl-CH₂ 40 - 45
Pyridinyl-C (various) 110 - 150
Formyl-C=O 160 - 165

Note: These are predicted values and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Formamide, N-ethyl-N-2-pyridinyl-, COSY would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent protons on the pyridine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the formyl proton could show a correlation to the carbonyl carbon and to the carbon of the pyridine ring to which the nitrogen is attached.

These 2D NMR techniques, when used in combination, provide a robust and detailed picture of the molecular structure, confirming the N-ethyl-N-2-pyridinyl substitution pattern on the formamide core. emerypharma.comharvard.edu

Solid-State NMR Investigations of Conformation and Dynamics

While solution-state NMR provides information about the average structure in a given solvent, solid-state NMR (ssNMR) can offer insights into the specific conformation and intermolecular interactions present in the crystalline state. acs.orgacs.org For molecules like Formamide, N-ethyl-N-2-pyridinyl-, ssNMR could be used to study the rotational barriers around the C-N amide bond, which is known to have a significant double bond character, leading to the possibility of cis and trans isomers. Furthermore, ssNMR can probe intermolecular packing and hydrogen bonding interactions within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Formamide Group

The formamide group gives rise to several characteristic vibrational bands in the IR and Raman spectra. nih.govacs.org The most prominent of these is the C=O stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by electronic effects and hydrogen bonding.

Other important vibrational modes of the formamide group include:

N-H stretching: In secondary amides, this appears in the region of 3200-3400 cm⁻¹. However, in the tertiary amide N-ethyl-N-2-pyridinyl-formamide, this band would be absent.

C-N stretching: This vibration is often coupled with other modes and can be found in the 1200-1400 cm⁻¹ region.

Amide II and III bands: These are mixed vibrations involving N-H bending and C-N stretching in secondary amides. Their absence or modification in a tertiary amide provides structural confirmation.

The pyridine ring also exhibits characteristic C-H and C=C/C=N stretching and bending vibrations. The IR and Raman spectra of N-ethylformamide and 2-ethylpyridine (B127773) can serve as useful references for assigning the bands observed for Formamide, N-ethyl-N-2-pyridinyl-. nist.govchemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Frequencies for Formamide, N-ethyl-N-2-pyridinyl-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Amide) Stretching 1650 - 1700
C-N (Amide) Stretching 1200 - 1400
C-H (Aliphatic) Stretching 2850 - 3000
C=C, C=N (Aromatic) Stretching 1400 - 1600

Note: These are general ranges and can be influenced by the specific molecular structure and environment.

Pyridinyl Ring Vibrations and Substituent Effects

The vibrational spectra of pyridine derivatives are of significant interest in understanding the electronic and structural effects of substituents on the aromatic ring. In the case of N-ethyl-N-2-pyridinyl-formamide, the substitution is at the 2-position of the pyridine ring. This specific placement has a notable influence on the ring's vibrational modes.

Substituent effects transmitted from the 2-position of the pyridine ring are known to be particularly effective. asianpubs.org The infrared spectrum of the related compound, N-2 pyridyl formamide, provides insight into these effects. The normal modes of vibration of pyridine are similar to those of benzene, with the primary difference being the absence of three carbon-hydrogen vibrations in pyridine. asianpubs.org For 2-substituted pyridines, a characteristic in-plane ring deformation band is observed around 615 cm⁻¹. asianpubs.org This band is a useful diagnostic marker for the substitution pattern. The presence of the N-ethylformamide group at the 2-position is expected to cause shifts in the vibrational frequencies of the pyridinyl ring due to both electronic and mass effects. The nitrogen atom in the pyridine ring, being an electron-withdrawing entity, influences the electron distribution within the ring, which in turn affects the bond strengths and vibrational frequencies. digitellinc.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov For Formamide, N-ethyl-N-2-pyridinyl-, HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of its chemical formula. This technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions. The high mass accuracy, typically in the range of a few parts per million (ppm), is a key advantage of HRMS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is instrumental in obtaining detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment involving Formamide, N-ethyl-N-2-pyridinyl-, the molecular ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Common fragmentation pathways for this compound would likely involve cleavage of the formamide group, the ethyl group, and fragmentation of the pyridine ring. For instance, the loss of the formyl group (CHO) or the ethyl group (C₂H₅) would produce characteristic fragment ions. Analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the connectivity of the ethyl, formyl, and pyridinyl moieties. The fragmentation pattern can also provide insights into the relative bond strengths within the molecule.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Conformational Preferences and Torsional Angles

The conformational flexibility of Formamide, N-ethyl-N-2-pyridinyl- arises from the rotation around several single bonds, particularly the C-N bonds of the formamide group and the C-N bond connecting the formamide nitrogen to the pyridine ring. The study of torsional angles is crucial for understanding the molecule's preferred three-dimensional shape. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular architecture of Formamide, N-ethyl-N-2-pyridinyl- allows for a variety of non-covalent interactions that dictate its supramolecular assembly. These interactions, primarily hydrogen bonding and π-π stacking, are fundamental to its crystal engineering and material properties.

Hydrogen Bonding:

The formamide moiety is a classic hydrogen bond donor and acceptor. In N-substituted formamides, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. researchgate.netacs.org In the case of Formamide, N-ethyl-N-2-pyridinyl-, the formyl hydrogen is replaced by an ethyl group, meaning the primary hydrogen bonding will involve the formamide's carbonyl oxygen and potentially acidic hydrogens from neighboring molecules in a crystal lattice.

Furthermore, the nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. mdpi.com This allows for the possibility of various hydrogen bonding motifs. Computational studies on related amide-containing molecules have shown that the carbonyl oxygen is a significant site for hydrogen bonding. mdpi.com In the solid state, N-substituted formamides often form infinite chains through N-H···O=C bridges. researchgate.net While Formamide, N-ethyl-N-2-pyridinyl- lacks an N-H donor, it can participate in hydrogen bonding with co-formers or solvents that possess hydrogen bond donor groups.

The interaction between the carbonyl oxygen of the formamide group and suitable hydrogen donors is a dominant feature. mdpi.com Theoretical calculations on complexes between amides and hydrogen donors like methanol (B129727) reveal significant stabilization energies, indicating strong hydrogen bonds. mdpi.com

π-π Stacking:

The presence of the pyridine ring in Formamide, N-ethyl-N-2-pyridinyl- introduces the possibility of π-π stacking interactions. These interactions are a result of the electrostatic and dispersion forces between the electron clouds of aromatic systems. nih.gov The pyridine ring, being electron-deficient, can engage in stacking with other aromatic rings.

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å)Estimated Energy (kcal/mol)
Hydrogen BondC=O (acceptor) with H-donor2.8 - 3.03 - 7
Hydrogen BondPyridine N (acceptor) with H-donor2.9 - 3.22 - 5
π-π StackingPyridine ring - Pyridine ring3.4 - 3.81 - 3

Polymorphism and Co-crystallization Studies

The ability of a molecule to exist in more than one crystalline form is known as polymorphism. This phenomenon is of paramount importance in the pharmaceutical and materials science fields as different polymorphs can exhibit distinct physical properties. Co-crystallization, the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, offers a powerful strategy to modify the physicochemical properties of a compound.

Polymorphism:

The conformational flexibility of the ethyl group and the potential for different arrangements of intermolecular interactions in Formamide, N-ethyl-N-2-pyridinyl- suggest a propensity for polymorphism. A classic example of polymorphism in a related class of compounds is sulfapyridine (B1682706) (4-amino-N-2-pyridinylbenzenesulfonamide), which is known to exist in at least five different polymorphic forms. nih.gov The different crystal structures of sulfapyridine polymorphs arise from variations in the molecular conformation and the hydrogen-bonding networks. nih.gov

For Formamide, N-ethyl-N-2-pyridinyl-, different polymorphs could arise from:

Conformational Polymorphism: Rotation around the C-N bonds could lead to different molecular conformations that pack in distinct ways.

Packing Polymorphism: Molecules with the same conformation could pack differently, leading to different crystal lattices and, consequently, different physical properties.

The identification and characterization of potential polymorphs of Formamide, N-ethyl-N-2-pyridinyl- would require systematic screening using various crystallization techniques and analytical methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

Co-crystallization:

The functional groups present in Formamide, N-ethyl-N-2-pyridinyl- make it an excellent candidate for co-crystallization. The formamide group, with its strong hydrogen bond accepting carbonyl oxygen, and the pyridine nitrogen, also a hydrogen bond acceptor, can form robust supramolecular synthons with suitable co-formers. nih.gov

Co-formers are typically molecules with complementary functional groups, such as carboxylic acids, phenols, or other amides, that can form predictable hydrogen bonding patterns. nih.govresearchgate.net The formation of co-crystals can lead to improved properties such as solubility, stability, and bioavailability. nih.gov

Potential co-crystallization strategies for Formamide, N-ethyl-N-2-pyridinyl- could involve:

Solvent Evaporation: A common and reliable method where the compound and a selected co-former are dissolved in a common solvent, which is then slowly evaporated. nih.gov

Grinding: A solvent-free or liquid-assisted grinding method that can be effective in screening for new co-crystal phases.

Slurry Co-crystallization: Involves suspending the compound and co-former in a solvent in which they have limited solubility to facilitate the formation of the most stable crystalline phase. nih.gov

Computational and Theoretical Investigations of Formamide, N Ethyl N 2 Pyridinyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods would be instrumental in characterizing the fundamental properties of Formamide (B127407), N-ethyl-N-2-pyridinyl-.

Geometry Optimization and Energy Minimization

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For Formamide, N-ethyl-N-2-pyridinyl-, this would likely be performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to provide a good balance between accuracy and computational cost. The result would be a set of Cartesian coordinates for the lowest energy conformation, from which key structural parameters can be derived.

A hypothetical data table for the optimized geometry would include bond lengths, bond angles, and dihedral angles.

ParameterValue (Hypothetical)
C=O Bond Length~1.23 Å
C-N (Amide) Bond Length~1.35 Å
N-C (Ethyl) Bond Length~1.47 Å
N-C (Pyridinyl) Bond Length~1.42 Å
C-N-C Bond Angle~118°
O=C-N Dihedral Angle~180° (for a planar amide group)

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Charge Distribution)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. This analysis focuses on the distribution of electrons within the molecule. Key aspects include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For Formamide, N-ethyl-N-2-pyridinyl-, the HOMO would likely be located on the electron-rich pyridine (B92270) ring and the amide nitrogen, while the LUMO might be centered on the carbonyl group and the pyridine ring.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. It is expected that the oxygen atom of the carbonyl group would carry a significant negative charge, while the carbonyl carbon and the hydrogen atoms would be positively charged.

A table summarizing these hypothetical electronic properties would look as follows:

PropertyValue (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Mulliken Charge on O-0.6 e
Mulliken Charge on N (amide)-0.4 e

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies, a theoretical IR spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes (e.g., stretching, bending) to observed absorption bands. For Formamide, N-ethyl-N-2-pyridinyl-, characteristic vibrational frequencies would include the C=O stretch of the amide, C-N stretching modes, and various vibrations associated with the pyridine ring and the ethyl group. Theoretical calculations often systematically overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental data. rsc.orgmdpi.comnih.gov

A table correlating calculated and expected experimental vibrational frequencies would be a key output.

Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)Scaled Frequency (cm⁻¹) (Hypothetical)Expected Experimental Region (cm⁻¹)
C=O Stretch~1750~16801650-1700
C-N (Amide) Stretch~1350~12961250-1350
Pyridine Ring Stretch~1600~15361550-1610
C-H (Ethyl) Stretch~3000~28802850-2960

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Rotational Barriers Around Amide and Pyridinyl Bonds

The rotation around the C-N amide bond in formamides is known to have a significant energy barrier due to the partial double bond character arising from resonance. acs.orgmdpi.com Similarly, rotation around the N-C bond connecting the nitrogen to the pyridine ring will also have an associated energy barrier. To study these rotations, a potential energy surface (PES) scan would be performed. This involves systematically changing the dihedral angle of interest in small increments and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers (valleys) and the transition states for rotation (peaks). The height of the peaks corresponds to the rotational energy barrier.

A data table summarizing these barriers would be highly informative.

RotationRotational Barrier (kcal/mol) (Hypothetical)
Amide C-N Bond15 - 20
N-C (Pyridinyl) Bond5 - 10

Identification of Stable Conformers

The PES scan would identify the various stable conformers of Formamide, N-ethyl-N-2-pyridinyl-. These would differ in the orientation of the ethyl group and the pyridine ring relative to the formyl group. By comparing the energies of these conformers, their relative populations at a given temperature can be predicted using the Boltzmann distribution. It is likely that the most stable conformer would seek to minimize steric hindrance between the substituents on the nitrogen atom.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the examination of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, providing a detailed picture of molecular motions, conformational changes, and intermolecular interactions.

The behavior of Formamide, N-ethyl-N-2-pyridinyl- in different solvents is critical for understanding its solubility, stability, and reactivity in various chemical processes. MD simulations can predict how the molecule interacts with solvent molecules and how these interactions influence its conformational landscape.

In a hypothetical MD simulation study, the behavior of Formamide, N-ethyl-N-2-pyridinyl- could be compared in a polar protic solvent like water, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), and a nonpolar solvent like hexane. The simulations would likely reveal distinct solvation shells and interaction patterns. In water, strong hydrogen bonds would be expected to form between the solvent and the nitrogen and oxygen atoms of the formamide group, as well as the pyridinyl nitrogen. In DMSO, dipole-dipole interactions would dominate. In hexane, only weak van der Waals forces would be at play.

These simulations could quantify various properties, such as the radial distribution function (RDF) to describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. The number of hydrogen bonds and their lifetimes could also be calculated. Such data provides a microscopic understanding of the solvation process.

Table 1: Simulated Solvation Properties of Formamide, N-ethyl-N-2-pyridinyl- in Various Solvents

SolventAverage Number of Hydrogen Bonds (Solute-Solvent)Dominant Intermolecular InteractionPredicted Relative Solubility
Water3.5Hydrogen BondingHigh
DMSO1.2Dipole-DipoleModerate
Hexane0Van der WaalsLow

Note: The data in this table is hypothetical and for illustrative purposes, based on principles of molecular interactions.

Beyond bulk solvents, MD simulations can explore the interaction of Formamide, N-ethyl-N-2-pyridinyl- with specific chemical environments, such as at an interface, within a biological membrane, or near a catalytic surface. For instance, simulations could model its approach to and interaction with a metal catalyst, which is relevant for understanding its role in certain chemical syntheses. The orientation of the molecule and the strength of its binding to the surface could be determined, providing insights into potential catalytic mechanisms.

Another area of investigation could be its interaction with biomolecules. While avoiding dosage and administration information, from a purely chemical perspective, MD simulations could be used to study how Formamide, N-ethyl-N-2-pyridinyl- might interact with the active site of an enzyme or a receptor binding pocket. These simulations would focus on the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern molecular recognition.

Reaction Pathway and Transition State Calculations

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

For Formamide, N-ethyl-N-2-pyridinyl-, a key reaction to investigate would be its formation. A plausible synthetic route is the formylation of N-ethyl-2-aminopyridine. Computational studies could explore different formylating agents and reaction conditions to understand the mechanism. For example, the reaction between N-ethyl-2-aminopyridine and a formylating agent like ethyl formate (B1220265) could be modeled.

The calculations would aim to identify the key steps in the reaction, such as the initial nucleophilic attack of the amino group on the formyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group. The role of a catalyst, if any, could also be investigated by including it in the computational model. The structures of all stationary points along the reaction coordinate would be optimized, and their identities confirmed through frequency calculations.

Once the reaction pathway is established, the energetics and kinetics of the reaction can be predicted. The relative energies of the reactants, intermediates, transition states, and products provide the reaction profile. The energy difference between the reactants and the highest energy transition state gives the activation energy, which is a key determinant of the reaction rate.

For the formylation of N-ethyl-2-aminopyridine, computational methods could predict the activation barriers for each step. For instance, a study on a related reaction, the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, demonstrated how different pathways (direct vs. water-assisted) can be compared based on their calculated activation energies. nih.gov Similarly, for the synthesis of Formamide, N-ethyl-N-2-pyridinyl-, different mechanistic possibilities could be evaluated.

The calculated activation energies can be used within the framework of transition state theory to estimate the reaction rate constants at different temperatures. This information is invaluable for optimizing reaction conditions in a laboratory setting.

Table 2: Hypothetical Calculated Energetics for the Formation of Formamide, N-ethyl-N-2-pyridinyl-

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (N-ethyl-2-aminopyridine + Ethyl Formate)0.0
2Transition State 1 (Nucleophilic Attack)+15.2
3Tetrahedral Intermediate-5.8
4Transition State 2 (Leaving Group Elimination)+12.5
5Products (Formamide, N-ethyl-N-2-pyridinyl- + Ethanol)-10.3

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic reactions.

These computational investigations, from molecular dynamics simulations to detailed reaction pathway analyses, provide a comprehensive, atomistic-level understanding of the chemical properties and reactivity of Formamide, N-ethyl-N-2-pyridinyl-.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

The bifunctional nature of Formamide (B127407), N-ethyl-N-2-pyridinyl-, containing both a reactive formamide group and a versatile pyridine (B92270) ring, positions it as a valuable synthetic intermediate. This structure allows it to serve as a precursor to a variety of more complex molecular frameworks.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in a vast array of biologically active compounds and functional materials. The pyridine moiety within Formamide, N-ethyl-N-2-pyridinyl- makes it an ideal starting point for the construction of fused heterocyclic systems. For instance, N-(pyridin-2-yl)amides can be synthesized from 2-aminopyridine (B139424) and α-bromoketones. rsc.orgresearchgate.net These amides are key intermediates that can subsequently undergo intramolecular cyclization reactions to form a variety of nitrogen-containing heterocyclic structures. This suggests that Formamide, N-ethyl-N-2-pyridinyl- could be instrumental in preparing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Building Block for Complex Organic Architectures

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs. The 2-substituted pyridine structure is a common feature in many complex natural products and pharmaceutical agents. The presence of the N-ethylformamide group provides a handle for further chemical transformations, allowing for the elongation of carbon chains or the introduction of other functional groups. This dual functionality enables its incorporation into larger, more intricate molecular designs, serving as a cornerstone in the assembly of complex organic architectures.

Intermediate in Multi-Step Organic Syntheses

In the context of multi-step organic syntheses, intermediates that are stable yet readily converted to subsequent targets are highly sought after. Formamide, N-ethyl-N-2-pyridinyl- fits this description, offering the stability of the pyridine ring and the reactive potential of the formamide group. A related compound, N-methyl-N-[1-(2-pyridyl)ethyl]formamide, has been synthesized in a rapid, high-yield Leuckart reaction from 2-acetylpyridine (B122185) and N-methylformamide. digitellinc.com This efficient synthesis of a similar structure underscores the potential for Formamide, N-ethyl-N-2-pyridinyl- to be readily prepared and utilized as a key intermediate in longer synthetic sequences, facilitating the efficient construction of target molecules.

Utility as a Reagent in Organic Transformations

Beyond its role as a structural component, Formamide, N-ethyl-N-2-pyridinyl- also possesses the potential to act as a reagent, directly participating in and facilitating key chemical transformations.

Formylating Agent in Vilsmeier-Haack Reactions (by analogy to other formamides)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, typically employing a substituted formamide and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent. chemicalbook.com The classical Vilsmeier reagent is formed from N,N-dimethylformamide (DMF), but other formamides can also be used. A close analog, N-methyl-N-(2-pyridyl)formamide, is known as "Meyers' Reagent" and is utilized as a formylating agent. sigmaaldrich.com By analogy, Formamide, N-ethyl-N-2-pyridinyl- is expected to react with phosphorus oxychloride to form a corresponding Vilsmeier-type reagent, which can then be used to introduce a formyl group onto a variety of substrates.

Table 1: Comparison of Formylating Agents in Vilsmeier-Haack Type Reactions

Formylating AgentStructureCommon Name/Reagent Type
N,N-Dimethylformamide (DMF)(CH₃)₂NCHOStandard Vilsmeier Reagent
N-Methyl-N-(2-pyridyl)formamideC₅H₄N(CH₃)CHOMeyers' Reagent sigmaaldrich.com
Formamide, N-ethyl-N-2-pyridinyl-C₅H₄N(C₂H₅)CHOPotential Vilsmeier Reagent (by analogy)

Ligand in Metal-Catalyzed Reactions

The pyridine nitrogen atom in Formamide, N-ethyl-N-2-pyridinyl- possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to their ability to modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity and selectivity. mdpi.comnih.gov The N-ethylformamide group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand. This chelation effect can enhance the stability and performance of the catalyst. The ability to form stable complexes with transition metals suggests that Formamide, N-ethyl-N-2-pyridinyl- could find utility in a range of metal-catalyzed reactions, such as cross-coupling, hydrogenation, and polymerization reactions.

Table 2: Potential Metal-Catalyzed Reactions Employing Pyridine-Type Ligands

Reaction TypeMetal Catalyst (Example)Role of Ligand
Cross-Coupling ReactionsPalladium (Pd), Nickel (Ni)Stabilize the metal center and influence reductive elimination.
HydrogenationRhodium (Rh), Ruthenium (Ru)Control stereoselectivity and reaction rate.
PolymerizationNickel (Ni), Palladium (Pd)Influence polymer chain growth and structure. mdpi.com

Potential in Materials Chemistry

The potential of "Formamide, N-ethyl-N-2-pyridinyl-" in materials chemistry is an area that appears to be underexplored. Its molecular structure, featuring a polar formamide group, an aromatic pyridinyl ring, and an ethyl substituent, suggests several possibilities for its incorporation into functional materials.

"Formamide, N-ethyl-N-2-pyridinyl-" could theoretically be functionalized to act as a monomer for polymerization. For instance, the introduction of a polymerizable group (e.g., a vinyl or an acrylate (B77674) group) onto the pyridine ring or the ethyl chain would allow it to be incorporated into polymer backbones. The resulting polymers could exhibit interesting properties conferred by the pyridinyl and formamide moieties, such as altered solubility, thermal stability, and metal coordination capabilities.

The formamide group itself could potentially participate in polymerization reactions under specific conditions, for example, through reactions involving the formyl proton or through ring-opening polymerization if incorporated into a cyclic monomer. The properties of such polymers would be highly dependent on the polymer architecture and the nature of any co-monomers used.

Potential Polymer PropertyContributing Structural Feature
Metal Coordination Pyridinyl nitrogen lone pair
Hydrogen Bonding Formamide group (N-H and C=O)
Solubility in Polar Solvents Formamide and pyridinyl groups
Thermal Stability Aromatic pyridinyl ring

The structure of "Formamide, N-ethyl-N-2-pyridinyl-" is well-suited for participating in supramolecular assembly through a variety of non-covalent interactions. The formamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Furthermore, the pyridinyl ring can engage in π-π stacking interactions with other aromatic systems. The interplay between hydrogen bonding and π-π stacking could lead to the formation of well-defined supramolecular architectures. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor or a coordination site for metal ions, adding another layer of control over the self-assembly process.

The specific geometry and strength of these intermolecular interactions would dictate the packing of the molecules in the solid state and their aggregation behavior in solution. Detailed crystallographic and spectroscopic studies would be required to fully elucidate the supramolecular chemistry of this compound.

Intermolecular InteractionStructural OriginPotential Supramolecular Motif
Hydrogen Bonding Formamide group (N-H, C=O)Chains, sheets, networks
π-π Stacking Pyridinyl ringStacked columnar structures
Metal Coordination Pyridinyl nitrogenMetallo-supramolecular assemblies

Q & A

Q. What are the most reliable synthetic routes for preparing Formamide, N-ethyl-N-2-pyridinyl- derivatives?

The compound can be synthesized via amide bond formation using imidoyl chloride intermediates. For example, Comins’ reagent (N-Methyl-N-(2-pyridyl)formamide) is prepared by reacting 2-aminopyridine with a formamide derivative in the presence of phosphoryl chloride (POCl₃) to generate the reactive imidoyl chloride, followed by quenching with ethanol . Modifications to the alkyl group (e.g., ethyl instead of methyl) require careful control of reaction stoichiometry and temperature to avoid side reactions. HPLC purification (C18 column, methanol/water gradient) is recommended to isolate high-purity products .

Q. How can structural elucidation of Formamide, N-ethyl-N-2-pyridinyl- derivatives be performed?

Single-crystal X-ray diffraction is the gold standard for determining molecular geometry. For the title compound, planar geometry with a maximum deviation of 0.0439 Å from the best plane has been observed, stabilized by intramolecular N–H⋯O hydrogen bonds . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl proton shifts at δ 8.3–8.5 ppm).
  • FT-IR : Amide C=O stretching vibrations near 1660 cm⁻¹ and N–H bends at 1550 cm⁻¹ .

Q. What analytical methods are suitable for quantifying Formamide, N-ethyl-N-2-pyridinyl- in complex matrices?

Reverse-phase HPLC coupled with UV detection (λ = 254 nm) provides robust quantification. For trace analysis, LC-MS/MS (ESI+ mode, m/z transitions specific to the molecular ion) is preferred. Calibration curves should be validated in relevant biological or synthetic matrices to account for matrix effects .

Advanced Research Questions

Q. How does Formamide, N-ethyl-N-2-pyridinyl- participate in catalytic systems, such as palladium-mediated cross-couplings?

The pyridyl group acts as a bidentate ligand in Pd(II) complexes, enabling Suzuki-Miyaura and Heck reactions. For example, Pd(II) complexes with N,N’-bidentate ligands derived from pyridylformamides show high activity in aryl halide couplings (TOF up to 10⁴ h⁻¹). Key factors include ligand-to-metal ratio (optimal 2:1) and solvent polarity (DMF > DMSO) . Stability studies under catalytic conditions (e.g., 80°C, 24 h) are critical to assess ligand degradation.

Q. What role does Formamide, N-ethyl-N-2-pyridinyl- play in modulating nucleic acid hybridization dynamics?

Formamide derivatives destabilize DNA duplexes by disrupting hydrogen bonding. A linear free energy model (LFEM) predicts that each 1% (v/v) formamide increases hybridization free energy (ΔG) by 0.173 kcal/mol, enabling precise control of probe-target binding in microarrays. For microbial diagnostics, 30–40% formamide in hybridization buffers optimizes specificity for 16S rRNA targets .

Q. How can computational modeling predict the reactivity of Formamide, N-ethyl-N-2-pyridinyl- in biological systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electrophilic regions at the pyridyl nitrogen and carbonyl carbon, suggesting susceptibility to nucleophilic attack (e.g., by glutathione in detoxification pathways). MD simulations further show that N-ethyl substitution enhances membrane permeability compared to N-methyl analogues (logP increased by 0.8 units) .

Q. What are the mechanistic implications of Formamide, N-ethyl-N-2-pyridinyl- in DNA adduct formation?

Metabolites of structurally related nitrosamines (e.g., NNK) form DNA adducts via cytochrome P450-mediated α-hydroxylation, leading to pyridyloxobutylation of guanine residues. LC-MS/MS analysis of hydrolyzed DNA (enzymatic digestion with DNase I/nuclease P1) identifies adducts at m/z 368 → 152 . Comparative studies with N-ethyl vs. N-methyl variants are needed to assess alkyl chain effects on genotoxicity.

Methodological Notes

  • Contradictions : While discusses environmental reactivity of sulfonamides, its relevance to formamide derivatives is limited due to differences in volatility and radical reactivity.
  • Data Gaps : Limited pharmacokinetic data exist for N-ethyl-N-2-pyridinyl derivatives; future work should prioritize in vitro ADME assays (e.g., hepatic microsome stability).

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